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Introduction

3-Methyloxan-2-one, also known as [3-methyl-d-valerolactone, is a six-membered lactone with
the chemical formula CeH1002 and a molecular weight of 114.14 g/mol .[1] Its structure and
purity are crucial for its applications in various fields, including as a building block in organic
synthesis and potentially in the development of novel therapeutics. Spectroscopic techniques
are indispensable for the unambiguous identification and characterization of such molecules.
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for 3-Methyloxan-2-one (CAS No. 10603-03-
9).[2] We will delve into the theoretical underpinnings of each technique, present the spectral
data, provide detailed experimental protocols, and offer in-depth interpretations of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that
provides detailed information about the structure and chemical environment of atoms within a
molecule. For 3-Methyloxan-2-one, both *H and 3C NMR are essential for confirming its
structure.
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Predicted NMR Data

While experimental NMR data for 3-Methyloxan-2-one is not readily available in public

databases, we can predict the chemical shifts based on the known effects of substituents and

the lactone ring structure. These predictions provide a valuable reference for researchers

working with this compound.

Predicted
1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)
H3 ~2.5 m 1H -CH(CHs)-
H4 ~1.8-2.0 m 2H -CH2-
H5 ~1.6-1.8 m 2H -CHz-
H6 ~4.3 t 2H -O-CHz2-
CHs ~1.2 d 3H -CHs

Predicted Chemical Shift

13C NMR o] Assignment
Cc2 ~175 C=0

C6 ~68 -O-CHa-

c3 ~35 -CH(CHs)-
c4 ~28 -CHa-

C5 ~22 -CHa-

CHs ~15 -CHs

Experimental Protocol for NMR Spectroscopy

The following is a standard operating procedure for acquiring high-resolution *H and 3C NMR

spectra of a small organic molecule like 3-Methyloxan-2-one.
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e Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Methyloxan-2-one in 0.6-0.7 mL of a deuterated
solvent (e.g., CDCIs3) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for
referencing the chemical shifts to O ppm.

e Spectrometer Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
e 1H NMR Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

e 13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-
to-noise ratio.

o Alonger relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
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o Acquire a larger number of scans (typically 128 or more) due to the lower natural
abundance and sensitivity of the 13C nucleus.

o Process the data similarly to the *H spectrum.
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Caption: Workflow for NMR data acquisition and processing.

Interpretation of the NMR Spectra

¢ IH NMR: The proton spectrum is expected to show a downfield triplet at approximately 4.3
ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (H6). The
methine proton at the 3-position (H3) would appear as a multiplet around 2.5 ppm. The
protons on the carbons at positions 4 and 5 would give rise to complex multiplets in the
upfield region (1.6-2.0 ppm). The methyl group at the 3-position would be a doublet at
around 1.2 ppm due to coupling with the adjacent methine proton.

13C NMR: The carbon spectrum is expected to show a characteristic peak for the carbonyl
carbon (C2) in the downfield region, around 175 ppm. The carbon attached to the ester
oxygen (C6) would be found at approximately 68 ppm. The remaining aliphatic carbons (C3,
C4, C5, and the methyl carbon) would appear in the upfield region (15-35 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a
molecule by measuring the absorption of infrared radiation.

Expected IR Data
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Expected Absorption Range

Vibrational Mode Intensity
(cm~)
C-H stretch (alkane) 2850-2960 Medium to Strong
C=0 stretch (lactone) 1735-1750 Strong
C-O stretch (ester) 1050-1250 Strong

Experimental Protocol for IR Spectroscopy

For a liquid sample like 3-Methyloxan-2-one, Attenuated Total Reflectance (ATR) is a
convenient method for obtaining an IR spectrum.

 Instrument Preparation:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

o Record a background spectrum of the empty ATR accessory.
o Sample Application:

o Place a small drop of 3-Methyloxan-2-one onto the center of the ATR crystal.
o Data Acquisition:

o Lower the ATR press to ensure good contact between the sample and the crystal.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm™1).

o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically subtract the background spectrum from the

sample spectrum.

o Perform baseline correction if necessary.
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Caption: Workflow for ATR-IR data acquisition.

Interpretation of the IR Spectrum

The most characteristic feature in the IR spectrum of 3-Methyloxan-2-one will be a strong
absorption band in the region of 1735-1750 cm~* due to the carbonyl (C=0) stretching vibration
of the six-membered lactone ring. The exact position of this band is sensitive to ring strain.
Additionally, a strong C-O stretching band is expected between 1050 and 1250 cm~2. The
presence of C-H stretching vibrations from the alkyl portions of the molecule will be observed
as medium to strong bands in the 2850-2960 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and can also provide information
about its structure through fragmentation analysis.

Mass Spectrometry Data

The mass spectrum of 3-Methyloxan-2-one is available from public databases.
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m/z Relative Intensity (%) Possible Fragment
114 ~20 [M]* (Molecular lon)
99 ~10 [M - CHs]*

86 ~50 [M - C2Ha]*

71 ~100 [M - C2Hs0]*

56 ~80 [CaHs]*

43 ~90 [C2H30]*

Data is an approximation based on typical fragmentation patterns and may vary.

Experimental Protocol for Mass Spectrometry

Electron lonization (EI) coupled with Gas Chromatography (GC) is a common method for the
analysis of volatile compounds like 3-Methyloxan-2-one.

e Sample Preparation:

o Prepare a dilute solution of 3-Methyloxan-2-one in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate).

e GC-MS System Setup:

o Set the GC oven temperature program to effectively separate the analyte from the solvent
and any impurities.

o Set the injector temperature and transfer line temperature to ensure efficient vaporization
of the sample.

o Use helium as the carrier gas at a constant flow rate.
» Data Acquisition:

o Inject a small volume (typically 1 uL) of the sample solution into the GC.
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o The mass spectrometer is typically operated in El mode at 70 eV.

o Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z
40-200).

o Data Analysis:
o Identify the peak corresponding to 3-Methyloxan-2-one in the total ion chromatogram.
o Extract the mass spectrum for that peak.

o Analyze the molecular ion and the fragmentation pattern.

Sample Preparation GC-MS Analysis
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Caption: Workflow for GC-MS data acquisition and analysis.

Interpretation of the Mass Spectrum

The mass spectrum of 3-Methyloxan-2-one will show a molecular ion peak [M]* at m/z 114,
confirming its molecular weight. The fragmentation pattern provides further structural
information. Common fragmentation pathways for lactones include the loss of small neutral
molecules. The peak at m/z 99 corresponds to the loss of a methyl radical. The base peak at
m/z 71 is likely due to the loss of an acetyl radical. The peak at m/z 56 can be attributed to the
loss of carbon dioxide and a methyl group, followed by rearrangement.

Conclusion

The spectroscopic data from NMR, IR, and MS provide a comprehensive and complementary
characterization of 3-Methyloxan-2-one. The predicted *H and 3C NMR spectra give detailed
insights into the carbon-hydrogen framework. The IR spectrum confirms the presence of the
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key lactone functional group. Finally, the mass spectrum establishes the molecular weight and
provides valuable information about the molecule's fragmentation behavior. Together, these
techniques offer a robust analytical toolkit for the unambiguous identification and quality control
of 3-Methyloxan-2-one in research and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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